2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Overview
Description
2-Bromo-5-chloro-3-methylbenzo[b]thiophene is a compound with the CAS Number 175203-60-8 . It has a molecular weight of 261.57 . The IUPAC name for this compound is 2-bromo-5-chloro-3-methyl-1-benzothiophene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-3-methylthiophene is formed (approximately 90%) by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrClS/c1-5-7-4-6 (11)2-3-8 (7)12-9 (5)10/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 104-107 degrees Celsius .Scientific Research Applications
Synthesis of Pharmacologically Active Derivatives : Benzo[b]thiophene derivatives, including those with bromo and chloro substituents, have been synthesized and evaluated for pharmacological activity. These compounds have been prepared through various chemical reactions and used as intermediates in the synthesis of potentially active pharmaceutical agents (Chapman, Clarke, & Sawhney, 1968); (Chapman, Clarke, Gore, & Sharma, 1971).
Reactions and Stability Studies : Research has been conducted on the reactions of halogen-substituted benzo[b]thiophene derivatives, including bromo and chloro compounds. These studies have explored their reactivity and potential applications in synthesizing various organic compounds (Chapman, Clarke, & Manolis, 1972); (Dickinson & Iddon, 1971).
Halogenation and Substitution Reactions : Studies have focused on the bromination and other substitution reactions of benzo[b]thiophene derivatives. These reactions are crucial for modifying the chemical structure and properties of these compounds for various applications (Cooper, Ewing, Scrowston, & Westwood, 1970); (Chapman, Clarke, Ewing, & Saraf, 1968).
NMR Spectral Analysis : Research on halogeno-substituted 2- and 3-methylbenzo[b]thiophenes, including those with bromo and chloro groups, utilized 1H NMR spectral analysis to determine the structural and electronic properties of these compounds (Cuberes, Moreno-Mañas, & Sánchez‐Ferrandom, 1985).
Electrochemical Studies : The electroreduction of certain dithioates related to benzo[b]thiophene has been studied, providing insights into the electrochemical behavior and potential applications of these compounds in organic synthesis (Voss & Dannat, 2015).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P261, and P271, advising to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-5-chloro-3-methylbenzo[b]thiophene are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound interacts with various transporters and binding proteins .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-bromo-5-chloro-3-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPSUKDYYBMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370787 | |
Record name | 2-Bromo-5-chloro-3-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-60-8 | |
Record name | 2-Bromo-5-chloro-3-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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